molecular formula C13H18ClN3 B13751060 6,7-Dimethyl-3-ethyl-2-hydrazinoquinoline hydrochloride CAS No. 1173259-89-6

6,7-Dimethyl-3-ethyl-2-hydrazinoquinoline hydrochloride

Cat. No.: B13751060
CAS No.: 1173259-89-6
M. Wt: 251.75 g/mol
InChI Key: HZVSIVWLBBNFIS-UHFFFAOYSA-N
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Description

6,7-Dimethyl-3-ethyl-2-hydrazinoquinoline hydrochloride is a heterocyclic organic compound with the molecular formula C13H18ClN3 and a molecular weight of 251.76 g/mol . This compound is known for its unique structure, which includes a quinoline core substituted with dimethyl, ethyl, and hydrazino groups. It is primarily used in experimental and research settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dimethyl-3-ethyl-2-hydrazinoquinoline hydrochloride typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core is synthesized through a series of condensation reactions involving aniline derivatives and carbonyl compounds.

    Substitution Reactions: The dimethyl and ethyl groups are introduced through alkylation reactions using appropriate alkyl halides.

    Hydrazination: The hydrazino group is introduced by reacting the quinoline derivative with hydrazine hydrate under controlled conditions.

Industrial Production Methods

While specific industrial production methods are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethyl-3-ethyl-2-hydrazinoquinoline hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydrazino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Quinoline derivatives with oxidized side chains.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

6,7-Dimethyl-3-ethyl-2-hydrazinoquinoline hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6,7-Dimethyl-3-ethyl-2-hydrazinoquinoline hydrochloride involves its interaction with various molecular targets. The hydrazino group is particularly reactive, allowing the compound to form covalent bonds with nucleophilic sites on proteins and enzymes. This can lead to the inhibition of enzyme activity or the modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 6,7-Dimethyl-3-ethyl-2-hydrazinoquinoline
  • 6,8-Dimethyl-3-ethyl-2-hydrazinoquinoline hydrochloride
  • 6,7-Dimethyl-3-ethylquinoline

Uniqueness

6,7-Dimethyl-3-ethyl-2-hydrazinoquinoline hydrochloride is unique due to its specific substitution pattern on the quinoline core, which imparts distinct chemical and biological properties. The presence of both dimethyl and ethyl groups, along with the hydrazino functionality, makes it a versatile compound for various research applications.

Properties

CAS No.

1173259-89-6

Molecular Formula

C13H18ClN3

Molecular Weight

251.75 g/mol

IUPAC Name

(3-ethyl-6,7-dimethylquinolin-2-yl)hydrazine;hydrochloride

InChI

InChI=1S/C13H17N3.ClH/c1-4-10-7-11-5-8(2)9(3)6-12(11)15-13(10)16-14;/h5-7H,4,14H2,1-3H3,(H,15,16);1H

InChI Key

HZVSIVWLBBNFIS-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=C2C=C(C(=CC2=C1)C)C)NN.Cl

Origin of Product

United States

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